molecular formula C9H7N3O2S2 B2616804 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile CAS No. 899977-19-6

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile

Cat. No. B2616804
M. Wt: 253.29
InChI Key: GGSIDIYHASZLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile, commonly known as DBTAT-CN, is a heterocyclic organic compound that has a benzothiadiazine-thione core with an acetonitrile group attached to it. The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .


Synthesis Analysis

In a study, the carbonyl group in the quinazolinone core was replaced with a sulfonyl group, designing a series of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as PI3Kδ inhibitors . After the reduction of the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide, the resulting 2-aminobenzenesulfonamides were reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .


Molecular Structure Analysis

The molecular weight of 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile is 253.29. The benzothiadiazine-thione core has various functional groups attached to it, which are responsible for its activity .


Chemical Reactions Analysis

The introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generated the most potent analogues with the IC50 values of 217 to 266 nM, respectively . These 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives exhibited much decreased PI3Kδ inhibitory potency, but maintained the high selectivity over other PI3K isoforms .


Physical And Chemical Properties Analysis

The molecular weight of 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile is 253.29. It is a heterocyclic organic compound that has a benzothiadiazine-thione core with an acetonitrile group attached to it.

Scientific Research Applications

Redox Behavior and Electrochemistry

Research by Sherman, Lambert, and Pilgram (1974) on the redox behavior of similar compounds in acetonitrile solutions highlighted their reversible reduction in a one-electron step to radical anions. This property suggests potential applications in developing electrochemical sensors or redox-active materials (Sherman et al., 1974).

Chemical Transformations

Belen'kaya et al. (1988) demonstrated that 4-substituted benzo-2,1,3-thiadiazoles undergo chemical transformations under specific conditions to form chloro and dioxo derivatives. Such reactions are critical for synthesizing complex heterocyclic compounds, which could have applications in pharmaceuticals and agrochemicals (Belen'kaya et al., 1988).

Synthetic Methodologies

Moriarty et al. (1992) outlined a one-pot synthesis approach for 2-amino- or 2-(arylamino) thiazoles, showcasing the versatility of similar compounds in facilitating the synthesis of heterocyclic compounds. Such methodologies are fundamental in drug discovery and development, providing efficient routes to bioactive molecules (Moriarty et al., 1992).

Antimicrobial Applications

A study by Sah et al. (2014) on the synthesis of formazans from a related thiadiazole derivative highlighted moderate antimicrobial activity against pathogenic bacteria and fungi. This suggests potential applications of such compounds in developing new antimicrobial agents (Sah et al., 2014).

Toxicological Evaluation

Arthur et al. (2015) conducted a toxicological evaluation of structurally related flavors with modifying properties, indicating the importance of such compounds in food and beverage applications. Their research provides a foundation for assessing the safety of novel compounds in consumer products (Arthur et al., 2015).

Future Directions

The study of structural–activity relationships may well receive a boost with the advent of computerized molecular graphics . The main area of interest is in the search for antihypertensives . The introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generated the most potent analogues with the IC50 values of 217 to 266 nM, respectively . These 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives exhibited much decreased PI3Kδ inhibitory potency, but maintained the high selectivity over other PI3K isoforms .

properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S2/c10-5-6-15-9-11-7-3-1-2-4-8(7)16(13,14)12-9/h1-4H,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSIDIYHASZLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.